3-[6-(2-Chlorobenzoyl)-2-oxo-1,3-benzothiazol-3(2H)-yl]propanenitrile
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Overview
Description
3-[6-(2-Chlorobenzoyl)-2-oxo-1,3-benzothiazol-3(2H)-yl]propanenitrile is a complex organic compound with a unique structure that includes a benzothiazole ring, a chlorobenzoyl group, and a propanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(2-Chlorobenzoyl)-2-oxo-1,3-benzothiazol-3(2H)-yl]propanenitrile typically involves the acylation of 2-benzothiazolinone with 2-chlorobenzoic acid in the presence of polyphosphoric acid. This reaction forms an intermediate, which is then reacted with acrylonitrile and triethylamine in water, followed by heating at 323–333 K for 6 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[6-(2-Chlorobenzoyl)-2-oxo-1,3-benzothiazol-3(2H)-yl]propanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring and the chlorobenzoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the benzothiazole ring, while reduction could produce amines or alcohols.
Scientific Research Applications
3-[6-(2-Chlorobenzoyl)-2-oxo-1,3-benzothiazol-3(2H)-yl]propanenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 3-[6-(2-Chlorobenzoyl)-2-oxo-1,3-benzothiazol-3(2H)-yl]propanenitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s benzothiazole ring can bind to active sites on enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Benzothiazolinone: A precursor in the synthesis of the target compound.
2-Chlorobenzoic Acid: Another precursor used in the acylation step.
Benzothiazole Derivatives:
Uniqueness
3-[6-(2-Chlorobenzoyl)-2-oxo-1,3-benzothiazol-3(2H)-yl]propanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
648410-58-6 |
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Molecular Formula |
C17H11ClN2O2S |
Molecular Weight |
342.8 g/mol |
IUPAC Name |
3-[6-(2-chlorobenzoyl)-2-oxo-1,3-benzothiazol-3-yl]propanenitrile |
InChI |
InChI=1S/C17H11ClN2O2S/c18-13-5-2-1-4-12(13)16(21)11-6-7-14-15(10-11)23-17(22)20(14)9-3-8-19/h1-2,4-7,10H,3,9H2 |
InChI Key |
KRHHMPHWQQUJOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC3=C(C=C2)N(C(=O)S3)CCC#N)Cl |
Origin of Product |
United States |
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